Ethyl N,N-diethyl-2,2-difluoromalonamate
Description
Ethyl N,N-diethyl-2,2-difluoromalonamate is a fluorinated malonamate derivative characterized by a central malonic acid backbone substituted with two fluorine atoms at the α-position and ethyl ester groups. The nitrogen atoms are further substituted with ethyl groups, rendering the compound a branched, lipophilic structure.
The incorporation of fluorine atoms enhances metabolic stability and influences intermolecular interactions, making such compounds valuable in synthetic workflows .
Properties
IUPAC Name |
ethyl 3-(diethylamino)-2,2-difluoro-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-4-12(5-2)7(13)9(10,11)8(14)15-6-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHQPDXMKXCVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)OCC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N,N-diethyl-2,2-difluoromalonamate typically involves the reaction of diethylamine with ethyl 2,2-difluoromalonate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl N,N-diethyl-2,2-difluoromalonamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted malonamates depending on the nucleophile used.
Hydrolysis: 2,2-difluoromalonic acid and diethylamine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl N,N-diethyl-2,2-difluoromalonamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl N,N-diethyl-2,2-difluoromalonamate involves its interaction with specific molecular targets, often through the formation of covalent bonds with active sites on enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved typically include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural and synthetic differences between Ethyl N,N-diethyl-2,2-difluoromalonamate and related compounds:
Key Observations :
Comparison :
- Malonamates may require milder conditions for esterification, whereas acetamides like 2a rely on transition-metal-mediated arylations.
Physicochemical Properties
- Lipophilicity : The diethylamide and ethyl ester groups in this compound likely increase lipophilicity compared to methyl ester analogs, influencing solubility in organic solvents (e.g., hexanes, EtOAc).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
